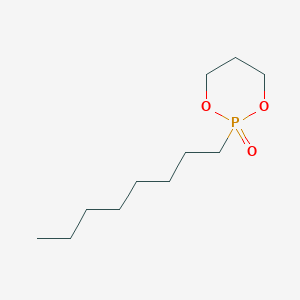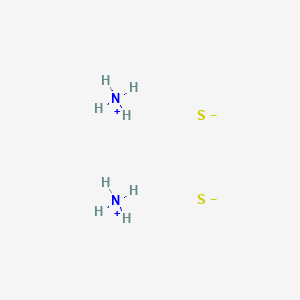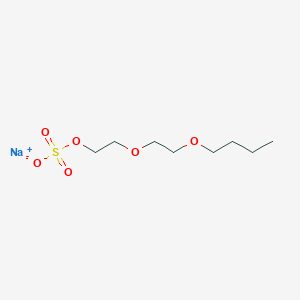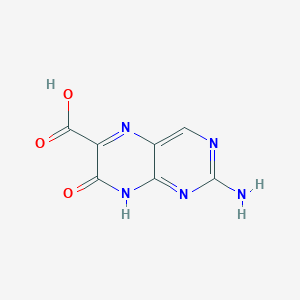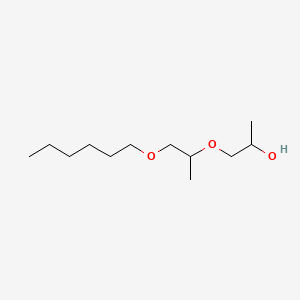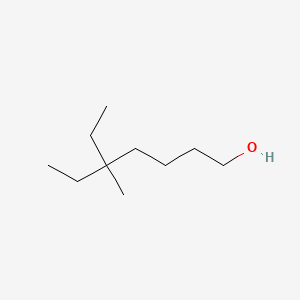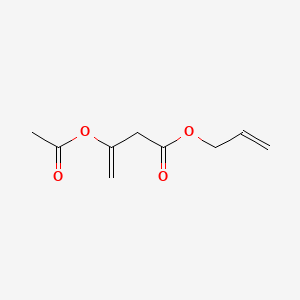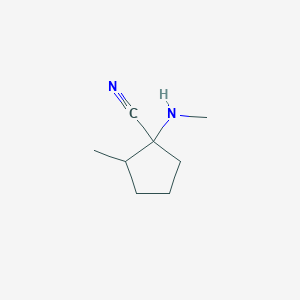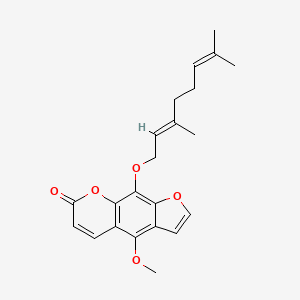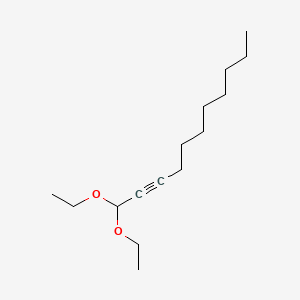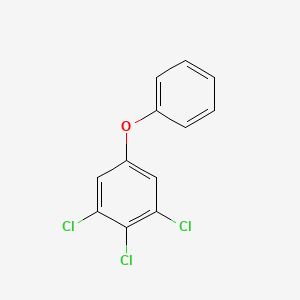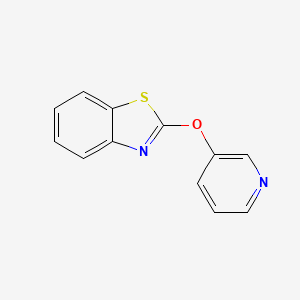
2-(3-Pyridyloxy)benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Pyridyloxy)benzothiazole is a heterocyclic compound that combines a benzothiazole moiety with a pyridine ring through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyloxy)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 3-chloropyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzothiazole attacks the chloropyridine, resulting in the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the nitrogen atoms in the pyridine and benzothiazole rings.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially altering the aromaticity of the rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.
科学的研究の応用
2-(3-Pyridyloxy)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2-(3-Pyridyloxy)benzothiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
2-(2-Pyridyloxy)benzothiazole: Similar structure but with the pyridine ring attached at the 2-position.
2-(4-Pyridyloxy)benzothiazole: Pyridine ring attached at the 4-position.
2-(3-Pyridylthio)benzothiazole: Sulfur atom linking the benzothiazole and pyridine rings instead of oxygen.
Uniqueness: 2-(3-Pyridyloxy)benzothiazole is unique due to its specific ether linkage between the benzothiazole and pyridine rings. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
CAS番号 |
37525-46-5 |
|---|---|
分子式 |
C12H8N2OS |
分子量 |
228.27 g/mol |
IUPAC名 |
2-pyridin-3-yloxy-1,3-benzothiazole |
InChI |
InChI=1S/C12H8N2OS/c1-2-6-11-10(5-1)14-12(16-11)15-9-4-3-7-13-8-9/h1-8H |
InChIキー |
TUDRTMMRQNPVLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)OC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


